molecular formula C18H15F2N3O2 B2451851 2-((1-(3,4-Difluorobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile CAS No. 2034474-06-9

2-((1-(3,4-Difluorobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile

Cat. No.: B2451851
CAS No.: 2034474-06-9
M. Wt: 343.334
InChI Key: DQWNXSUPTZHAMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(3,4-Difluorobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile is a synthetic organic compound characterized by its unique structure, which includes a piperidine ring substituted with a 3,4-difluorobenzoyl group and an isonicotinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3,4-Difluorobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the 3,4-Difluorobenzoyl Group: The 3,4-difluorobenzoyl group is introduced via an acylation reaction using 3,4-difluorobenzoyl chloride and a suitable base.

    Attachment of the Isonicotinonitrile Moiety: The final step involves the nucleophilic substitution reaction where the isonicotinonitrile group is attached to the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((1-(3,4-Difluorobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring and the isonicotinonitrile moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-((1-(3,4-Difluorobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone: Similar in structure but differs in the position of the fluorobenzoyl group.

    2-{[1-(3,4-Difluorobenzoyl)piperidin-4-yl]oxy}pyridine: Contains a pyridine ring instead of an isonicotinonitrile moiety.

Uniqueness

2-((1-(3,4-Difluorobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

2-[1-(3,4-difluorobenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O2/c19-15-4-3-13(9-16(15)20)18(24)23-7-1-2-14(11-23)25-17-8-12(10-21)5-6-22-17/h3-6,8-9,14H,1-2,7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWNXSUPTZHAMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=C(C=C2)F)F)OC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.